4-Benzoylbenzoic acid succinimidyl ester

Catalog No.
S798037
CAS No.
91990-88-4
M.F
C18H13NO5
M. Wt
323.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoylbenzoic acid succinimidyl ester

CAS Number

91990-88-4

Product Name

4-Benzoylbenzoic acid succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

MVQNJLJLEGZFGP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Synonyms

4-Benzoylbenzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[(4-Benzoylbenzoyl)oxy]-2,5-pyrrolidinedione; N-Succinimidyl 4-Benzoylbenzoate;

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Properties:

  • Chemical structure: 4-BBSE consists of two reactive groups: a succinimidyl ester (NHS) group and a benzophenone moiety. The NHS group reacts readily with primary amines, while the benzophenone group can be activated by ultraviolet (UV) light to form covalent bonds with other molecules. Source: Sigma-Aldrich:
  • Reactivity: The NHS group exhibits high reactivity towards primary amines, forming stable amide bonds. This property allows 4-BBSE to efficiently crosslink biomolecules containing primary amines, such as proteins, peptides, and oligonucleotides. Source: Sigma-Aldrich:
  • Photoreactivity: Upon exposure to UV light (around 360 nm), the benzophenone group in 4-BBSE undergoes a reaction that generates reactive intermediates. These intermediates can form covalent bonds with various molecules, enabling the crosslinking of biomolecules even in the absence of primary amines. Source: Sigma-Aldrich:

Applications:

  • Protein-protein crosslinking: 4-BBSE is widely used to crosslink protein molecules, enabling the study of protein-protein interactions, protein complexes, and protein oligomerization. Source: Creative Biolabs:
  • Antibody-drug conjugate (ADC) development: 4-BBSE can be employed to link cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The NHS group of 4-BBSE reacts with the antibody, while the UV-activated benzophenone group can be used to attach the drug molecule. Source: Abcam:
  • Oligonucleotide modification: 4-BBSE can be utilized to modify oligonucleotides (DNA or RNA) by introducing functional groups or attaching them to other biomolecules. The NHS group reacts with primary amines present on the oligonucleotide, enabling further conjugation. Source: Thermo Fisher Scientific:

4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of approximately 323.29 g/mol. It appears as a white crystalline solid with a melting point of 205-206°C and a flash point of 257.1°C. This compound is classified as a heterobifunctional crosslinker due to its ability to react with amines via its succinimidyl ester group while also engaging in non-specific reactions through the benzophenone moiety, making it valuable in biochemical applications .

Additional Information

4-Benzoyl BS3 is a useful tool for researchers due to its ability to selectively target and link biomolecules. It is commonly used in applications such as:

  • Protein immobilization on surfaces []
  • Antibody-drug conjugates []
  • Peptide synthesis []

4-Benzoylbenzoic acid succinimidyl ester exhibits notable biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions .

The synthesis of 4-benzoylbenzoic acid succinimidyl ester typically involves:

  • Formation of the Acid: Starting from benzoic acid derivatives, the benzoyl group is introduced through acylation.
  • Conversion to Succinimidyl Ester: The carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the succinimidyl ester .

This method allows for high yields and purity, making it suitable for laboratory applications.

4-Benzoylbenzoic acid succinimidyl ester has several applications, including:

  • Bioconjugation: Used extensively for attaching proteins, peptides, or oligonucleotides to various surfaces or other biomolecules.
  • Photocrosslinking: Employed in studies requiring light-induced crosslinking of biomolecules, facilitating the analysis of protein interactions and dynamics.
  • Labeling Techniques: Useful in developing assays and detection methods due to its ability to form stable conjugates with biological macromolecules .

Interaction studies utilizing 4-benzoylbenzoic acid succinimidyl ester focus on its ability to covalently link biomolecules, enabling researchers to explore protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics. The compound's photoreactive properties allow for real-time monitoring of these interactions under UV light, providing insights into conformational changes and binding affinities .

Several compounds share structural or functional similarities with 4-benzoylbenzoic acid succinimidyl ester. Key examples include:

Compound NameStructure/FunctionalityUnique Aspects
N-HydroxysuccinimideCommonly used for amine coupling but lacks photoreactivityDoes not have a benzophenone moiety
4-Bromobenzoyl chlorideHalogenated derivative used for electrophilic reactionsMore reactive but less selective than succinimidyl ester
4-Methylbenzoyl chlorideSimilar reactivity but less sterically hinderedMore versatile in certain coupling reactions

4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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